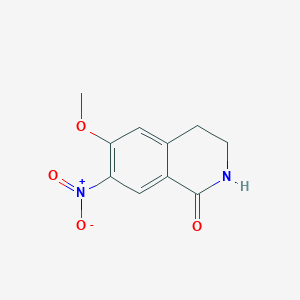
N1,N5-Dimethyl-1,5-naphthalenediamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-Dimethyl-1,5-naphthalenediamine is an organic compound with the molecular formula C12H14N2 It is a derivative of 1,5-naphthalenediamine, where both amino groups are substituted with methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: N,N’-Dimethyl-1,5-naphthalenediamine can be synthesized through the methylation of 1,5-naphthalenediamine. The process typically involves the reaction of 1,5-naphthalenediamine with methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate. The reaction is usually carried out in an organic solvent such as acetone or dimethylformamide under reflux conditions .
Industrial Production Methods: On an industrial scale, the production of N,N’-Dimethyl-1,5-naphthalenediamine may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .
Análisis De Reacciones Químicas
Types of Reactions: N,N’-Dimethyl-1,5-naphthalenediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: It can be reduced to form the corresponding diamine.
Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or sulfonyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: 1,5-naphthalenediamine.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
N,N’-Dimethyl-1,5-naphthalenediamine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and polymers.
Mecanismo De Acción
The mechanism of action of N,N’-Dimethyl-1,5-naphthalenediamine involves its interaction with various molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in catalytic processes or exhibit biological activities. The exact pathways and molecular targets depend on the specific application and the nature of the interactions involved .
Comparación Con Compuestos Similares
1,5-Naphthalenediamine: The parent compound without methyl substitutions.
N,N,N’,N’-Tetramethyl-1,8-naphthalenediamine: A similar compound with additional methyl groups.
N,N’-Dimethylethylenediamine: A structurally related compound with a different backbone.
Uniqueness: N,N’-Dimethyl-1,5-naphthalenediamine is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it valuable for certain synthetic applications and research studies where other similar compounds may not be suitable .
Propiedades
Número CAS |
57441-77-7 |
|---|---|
Fórmula molecular |
C12H14N2 |
Peso molecular |
186.25 g/mol |
Nombre IUPAC |
1-N,5-N-dimethylnaphthalene-1,5-diamine |
InChI |
InChI=1S/C12H14N2/c1-13-11-7-3-6-10-9(11)5-4-8-12(10)14-2/h3-8,13-14H,1-2H3 |
Clave InChI |
QOHFBFUMUDLXEW-UHFFFAOYSA-N |
SMILES canónico |
CNC1=CC=CC2=C1C=CC=C2NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-(Dibenzo[b,d]furan-2-yl)-9-(4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl)-9H-carbazole](/img/structure/B14131603.png)

![Ethyl 2-{bis[(5-nitrofuran-2-yl)methyl]amino}benzoate](/img/structure/B14131616.png)
![2-(4-Methoxyphenyl)-3-(prop-1-EN-2-YL)-3H-naphtho[1,2-D]imidazole](/img/structure/B14131618.png)



![[1]Benzothieno[2,3-c]pyridine](/img/structure/B14131650.png)
![Diethyl 1-[(trimethylsilyl)oxy]naphthalen-2-yl phosphate](/img/structure/B14131662.png)

![4-[(E)-{4-[bis(2-hydroxyethyl)amino]phenyl}diazenyl]benzene-1,2-dicarbonitrile](/img/structure/B14131677.png)
